molecular formula C19H23NO3S2 B3615324 (5Z)-5-{[3-Methoxy-4-(3-methylbutoxy)phenyl]methylidene}-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-{[3-Methoxy-4-(3-methylbutoxy)phenyl]methylidene}-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B3615324
M. Wt: 377.5 g/mol
InChI Key: WVHOOWWVGKMXIM-ATVHPVEESA-N
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Description

(5Z)-5-{[3-Methoxy-4-(3-methylbutoxy)phenyl]methylidene}-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxy group, and a methylbutoxy group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

(5Z)-5-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S2/c1-5-9-20-18(21)17(25-19(20)24)12-14-6-7-15(16(11-14)22-4)23-10-8-13(2)3/h5-7,11-13H,1,8-10H2,2-4H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHOOWWVGKMXIM-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-Methoxy-4-(3-methylbutoxy)phenyl]methylidene}-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxy-4-(3-methylbutoxy)benzaldehyde with 3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-Methoxy-4-(3-methylbutoxy)phenyl]methylidene}-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-{[3-Methoxy-4-(3-methylbutoxy)phenyl]methylidene}-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound has shown potential as an antimicrobial and antifungal agent. Studies have indicated that it can inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound is being investigated for its potential anti-inflammatory and anticancer properties. Preliminary studies suggest that it may interfere with specific cellular pathways involved in inflammation and cancer progression.

Industry

In the industrial sector, this compound is used in the development of new materials and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-Methoxy-4-(3-methylbutoxy)phenyl]methylidene}-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death. In anti-inflammatory and anticancer research, the compound may inhibit key enzymes and signaling pathways involved in inflammation and tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-Methoxy-4-(3-methylbutoxy)phenyl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[3-Methoxy-4-(3-methylbutoxy)phenyl]methylidene}-3-(prop-2-EN-1-YL)-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{[3-Methoxy-4-(3-methylbutoxy)phenyl]methylidene}-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{[3-Methoxy-4-(3-methylbutoxy)phenyl]methylidene}-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-{[3-Methoxy-4-(3-methylbutoxy)phenyl]methylidene}-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one

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